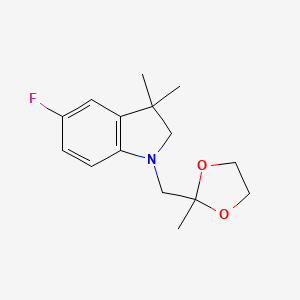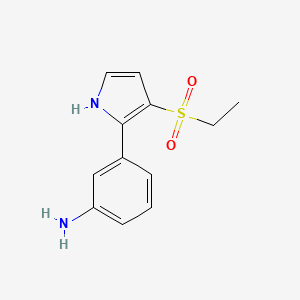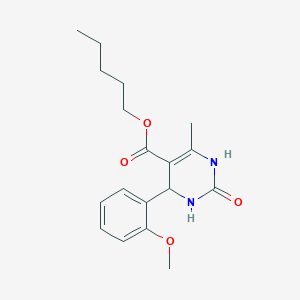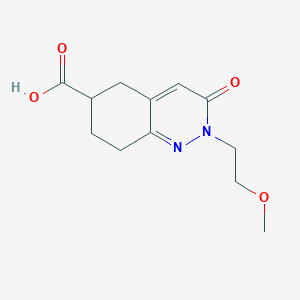
tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of Hydroxyethyl and Hydroxypropan-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy groups may form hydrogen bonds with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxypropan-2-yl group.
tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.
Uniqueness
The presence of both hydroxyethyl and hydroxypropan-2-yl groups in tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate provides unique chemical properties, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
| 374794-97-5 | |
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4/c1-13(2,3)20-12(18)16-9-6-15(7-10-16,8-11-17)14(4,5)19/h17,19H,6-11H2,1-5H3 |
InChI-Schlüssel |
MMYKMZKZFCIYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


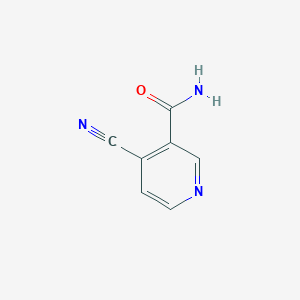
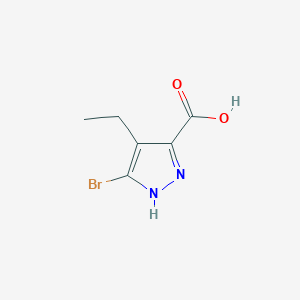
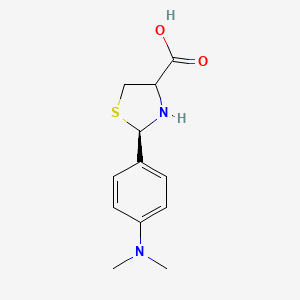
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
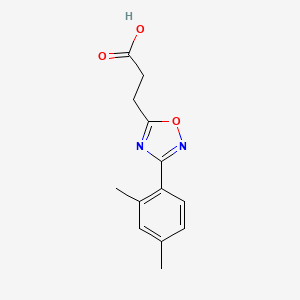
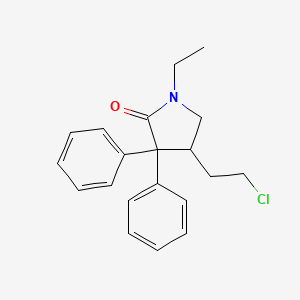


![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
